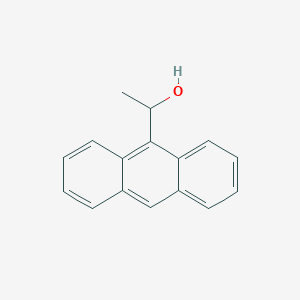

1-(9-Anthryl)ethanol

Übersicht

Beschreibung

α -Methyl-9-anthracenemethanol is an aromatic alcohol.

Wirkmechanismus

Target of Action

The primary target of 1-(9-Anthryl)ethanol is the carbanion . The central ring of the 9-anthryl group confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .

Mode of Action

This compound interacts with its target, the carbanion, through a process of electron-acceptor delocalization . This interaction results in the stabilization of the negative charge in the carbanion . The central ring of the 9-anthryl group plays a significant role in this interaction, making it more reactive than the edge rings for soft-soft interactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the carbanions and alkoxides derived from this compound . The compound’s interaction with these targets leads to changes in their stability, influencing the overall biochemical pathway .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stabilization of the carbanion . This stabilization is achieved through the compound’s interaction with the carbanion, which results in electron-acceptor delocalization .

Biochemische Analyse

Biochemical Properties

It is known that the anthryl ring in 1-(9-Anthryl)ethanol stabilizes the negative charge in the carbanion more efficiently than the alkoxide . This suggests that this compound could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context .

Cellular Effects

Given its structure and chemical properties, it could potentially influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the anthryl ring in this compound confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization . This suggests that this compound could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its structure and chemical properties, it could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

Given its amphiphilic nature, it could potentially interact with various transporters or binding proteins and influence its localization or accumulation .

Subcellular Localization

Given its structure and chemical properties, it could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Biologische Aktivität

1-(9-Anthryl)ethanol is an organic compound characterized by its unique combination of an anthracene-derived aromatic group and a hydroxyl functional group. This structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The following sections explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H14O, featuring a bulky anthracene moiety that contributes to its physicochemical properties. The presence of the hydroxyl (-OH) group enhances its solubility in polar solvents and allows for various chemical reactions, including nucleophilic substitutions and esterifications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

- Interaction with Biological Membranes : Its ability to interact with lipid membranes may influence cellular processes, such as signaling pathways and membrane fluidity.

This compound's biological activity can be attributed to several mechanisms:

- Fluorescent Properties : The anthracene unit acts as a fluorophore, allowing the compound to be used as a fluorescent probe in biological systems. This property facilitates tracking and visualization of cellular interactions.

- Nucleophilic Character : The hydroxyl group can participate in nucleophilic reactions, potentially forming stable intermediates that could be exploited in drug design .

Antioxidant Activity

In a study assessing various compounds for antioxidant efficacy, this compound exhibited strong radical scavenging activity. The compound was evaluated using several assays, including:

- DPPH Radical Scavenging Assay : Demonstrated effective scavenging ability with an EC50 value indicating high potency.

- FRAP Assay : Showed significant reducing power, confirming its role as an antioxidant agent .

Anticancer Studies

Research focusing on the anticancer properties of this compound has yielded promising results. In vitro studies indicated that the compound can inhibit the growth of various cancer cell lines. Notably:

- Cell Line Studies : Treatment with this compound resulted in reduced viability of breast and prostate cancer cells.

- Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,2,2-Trifluoro-1-(9-anthryl)ethanol | Fluorinated Alcohol | Enhanced solubility and stability due to fluorination |

| 9-Anthracenecarboxylic acid | Carboxylic Acid | Exhibits different reactivity due to carboxyl group |

| 1-Phenylethanol | Aromatic Alcohol | Similar alcohol functionality but lacks anthracene's rigidity |

This table highlights how this compound stands out due to its unique combination of aromaticity and alcohol functionality, making it particularly useful in studies related to fluorescence and biological interactions.

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Antioxidant Activity : A recent investigation evaluated the antioxidant effects of various anthracene derivatives, including this compound. Results indicated that this compound significantly reduced oxidative stress markers in cellular models .

- Anticancer Research : Another study examined the effects of this compound on human cancer cell lines. The findings suggested that treatment led to cell cycle arrest and increased apoptosis rates compared to control groups .

Eigenschaften

IUPAC Name |

1-anthracen-9-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRADANNQOTZBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322135 | |

| Record name | 1-(9-ANTHRYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7512-20-1 | |

| Record name | 7512-20-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(9-ANTHRYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-(9-anthryl)ethanol?

A1: The molecular formula of this compound is C16H14O, and its molecular weight is 222.28 g/mol.

Q2: Is this compound chiral?

A2: Yes, this compound is chiral due to the presence of a stereogenic center at the carbon atom bearing the hydroxyl group. It exists as two enantiomers, (R)-1-(9-anthryl)ethanol and (S)-1-(9-anthryl)ethanol.

Q3: What spectroscopic techniques are commonly employed to characterize this compound?

A3: this compound is commonly characterized using techniques such as 1H NMR, 13C NMR, and mass spectrometry. []

Q4: How is the enantiomeric purity of this compound determined?

A4: The enantiomeric purity of this compound can be determined using chiral HPLC or by employing chiral solvating agents like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol in 1H NMR spectroscopy. [, , ]

Q5: Does this compound exhibit fluorescence?

A5: Yes, this compound displays fluorescence due to the presence of the anthracene moiety. The fluorescence quantum yield in cyclohexane and water is reported to be 0.35 ± 0.04. []

Q6: How is this compound utilized in chiral recognition studies?

A6: this compound, particularly its enantiopure forms, serves as a chiral solvating agent (CSA) in NMR spectroscopy to differentiate between enantiomers of various compounds, including pharmaceuticals and natural products. [, , , , , ]

Q7: Can you elaborate on the mechanism of chiral recognition by this compound?

A7: this compound differentiates enantiomers by forming transient diastereomeric complexes with the analyte through interactions like hydrogen bonding and π-π stacking. These complexes exhibit distinct NMR signals, enabling enantiomeric discrimination. [, , , , , ]

Q8: Has this compound been used in the development of chiral stationary phases (CSPs)?

A8: Yes, derivatives of this compound have been incorporated into chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) enantioseparations, demonstrating its potential in chiral chromatography. [, ]

Q9: How does the structure of this compound contribute to its chiral recognition ability?

A9: The anthracene moiety provides a large, rigid aromatic surface capable of engaging in π-π interactions, while the chiral center bearing the hydroxyl group facilitates hydrogen bonding and introduces steric hindrance, contributing to enantioselectivity. [, , ]

Q10: What is the significance of π-facial hydrogen bonding in this compound?

A10: Crystallographic studies have revealed the presence of intermolecular π-facial hydrogen bonding between the hydroxyl group of one this compound molecule and the π-electron cloud of the anthracene ring in another molecule. This unique interaction is thought to contribute to its chiral recognition abilities. [, ]

Q11: What types of compounds have been successfully resolved using this compound as a chiral selector?

A11: this compound has been successfully employed to resolve enantiomers of various compounds, including pharmaceuticals like mexiletine and prilocaine, as well as natural products like γ-lactones and dioxopiperazines. [, , , ]

Q12: Are there any studies on the photophysical properties of this compound in the presence of DNA?

A12: Yes, research indicates that the photophysical properties of this compound, such as fluorescence quantum yield and lifetime, are altered upon binding to DNA. These changes depend on the enantiomer used and the DNA sequence, providing insights into binding modes and affinities. []

Q13: Has this compound been used to study enantioselective processes in other contexts?

A13: Yes, this compound has been employed as a chiral auxiliary in asymmetric synthesis and as a chiral probe in enantioselective separations. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.